6-Methoxy-furo[2,3-B]pyridin-3-one
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Overview
Description
6-Methoxy-furo[2,3-B]pyridin-3-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile pharmacological properties. This compound is part of the furo[2,3-B]pyridine family, which is known for its potential therapeutic applications, particularly in the treatment of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-furo[2,3-B]pyridin-3-one typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-furo[2,3-B]pyridin-3-one undergoes various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as sodium borohydride.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
6-Methoxy-furo[2,3-B]pyridin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has shown potential as an anticancer agent, particularly in targeting breast cancer cells.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-furo[2,3-B]pyridin-3-one involves its interaction with specific molecular targets. For instance, it has been shown to disrupt key cellular signaling pathways by binding to proteins such as serine/threonine kinase AKT1 and estrogen receptor alpha (ERα) . This disruption leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Furo[2,3-B]pyridine: Shares a similar core structure but lacks the methoxy group.
Pyrazolo[3,4-B]pyridine: Another heterocyclic compound with similar pharmacological properties.
Uniqueness: 6-Methoxy-furo[2,3-B]pyridin-3-one is unique due to its methoxy group, which enhances its pharmacological activity and specificity. This structural modification allows for better binding affinity to molecular targets, making it a more potent therapeutic agent compared to its analogs .
Properties
Molecular Formula |
C8H7NO3 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
6-methoxyfuro[2,3-b]pyridin-3-one |
InChI |
InChI=1S/C8H7NO3/c1-11-7-3-2-5-6(10)4-12-8(5)9-7/h2-3H,4H2,1H3 |
InChI Key |
VIINRTPQQRQIOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=O)CO2 |
Origin of Product |
United States |
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